

Technical Guide: Solubility Profiling of Cyclopentanesulfonamide

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Compound of Interest

Compound Name: Cyclopentanesulfonamide

CAS No.: 73945-39-8

Cat. No.: B1275124

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Executive Summary

Cyclopentanesulfonamide (CAS 73945-39-8) serves as a critical pharmacophore in the synthesis of next-generation bio-active compounds, particularly in the development of enzyme inhibitors and antimicrobial agents. Its amphiphilic nature—comprising a lipophilic cyclopentyl ring and a polar sulfonamide moiety—presents unique solubility challenges during process chemistry and formulation. This guide provides a comprehensive technical framework for characterizing its solubility profile, leveraging thermodynamic modeling and rigorous experimental protocols to ensure reproducibility in drug development workflows.

Part 1: Physicochemical Profile & Theoretical Landscape

Understanding the solubility of **Cyclopentanesulfonamide** requires dissecting its molecular architecture. Unlike aromatic sulfonamides (e.g., benzenesulfonamide), the saturated cyclopentyl ring imparts distinct steric and electronic properties, influencing crystal lattice energy and solvent interaction.

Molecular Descriptors

Property	Value	Relevance to Solubility
CAS Number	73945-39-8	Unique Identifier
Molecular Weight	149.21 g/mol	Diffusion coefficient estimation
LogP (Predicted)	-0.2 - 0.6	Indicates moderate hydrophilicity; soluble in polar organics
H-Bond Donors	1 (-NH ₂)	Critical for protic solvent interaction
H-Bond Acceptors	3 (-SO ₂ -, -N)	Key for interaction with water/alcohols
Physical State	Solid (Crystalline)	Lattice energy barrier to dissolution

Thermodynamic Solubility Theory

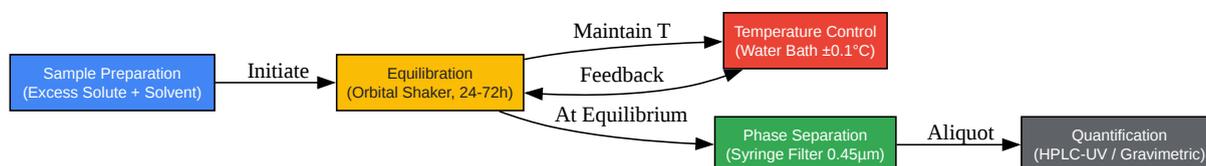
The solubility of **Cyclopentanesulfonamide** is governed by the balance between the crystal lattice energy (solute-solute interactions) and the solvation enthalpy (solute-solvent interactions).

- **Polar Protic Solvents (Methanol, Ethanol):** High solubility is expected due to strong hydrogen bonding between the solvent hydroxyls and the sulfonamide oxygens/nitrogens.
- **Polar Aprotic Solvents (DMSO, DMF, Acetone):** Likely to exhibit maximum solubility. The sulfonyl group acts as a dipole, interacting strongly with the high dielectric constants of these solvents, disrupting the crystal lattice effectively.
- **Non-Polar Solvents (Hexane, Cyclohexane):** Minimal solubility. The cohesive energy density of the solute (driven by polar sulfonamide interactions) far exceeds the London dispersion forces offered by non-polar solvents.

Part 2: Experimental Framework (Self-Validating Protocol)

To generate authoritative solubility data, a standardized Shake-Flask Method coupled with HPLC Quantification is required. This protocol is designed to eliminate common artifacts such as supersaturation or temperature fluctuation.

Workflow Visualization



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Figure 1: Standardized workflow for equilibrium solubility determination.

Step-by-Step Protocol

Phase A: Preparation

- **Excess Addition:** Weigh approximately 100 mg of **Cyclopentanesulfonamide** into a 20 mL scintillation vial. Add 10 mL of the target solvent (e.g., Methanol, Acetonitrile). Ensure visible solid particles remain (saturated solution).
- **Sealing:** Cap tightly and seal with Parafilm to prevent solvent evaporation, which would artificially inflate concentration data.

Phase B: Equilibration

- **Agitation:** Place vials in an orbital shaker water bath capable of maintaining temperature within ± 0.1 K.
- **Time Course:** Agitate at 150 rpm for 48 hours.
- **Sedimentation:** Stop agitation and allow the solution to stand vertically for 4 hours at the set temperature. This ensures sedimentation of fine particles that might pass through filters.

Phase C: Sampling & Analysis

- Filtration: Using a pre-warmed glass syringe and a 0.45 μm PTFE filter (compatible with organics), withdraw 1 mL of the supernatant. Crucial: Pre-warming prevents precipitation inside the syringe needle.
- Dilution: Immediately dilute the aliquot into the mobile phase to bring the concentration within the linear dynamic range of the detector.
- Quantification: Inject into HPLC (C18 column, Water/Acetonitrile gradient). Detect at λ_{max} (typically ~205-210 nm for sulfonamides lacking aromatic conjugation, though the SO₂ group provides some absorbance).

Part 3: Data Analysis & Mathematical Modeling

Raw data points are insufficient for robust process design. You must correlate experimental values using thermodynamic models to predict solubility at unmeasured temperatures.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (

) with temperature (

).

- x: Mole fraction solubility.[1]
- T: Absolute temperature (Kelvin).[2][3]
- A, B, C: Empirical constants derived from regression analysis.

Application:

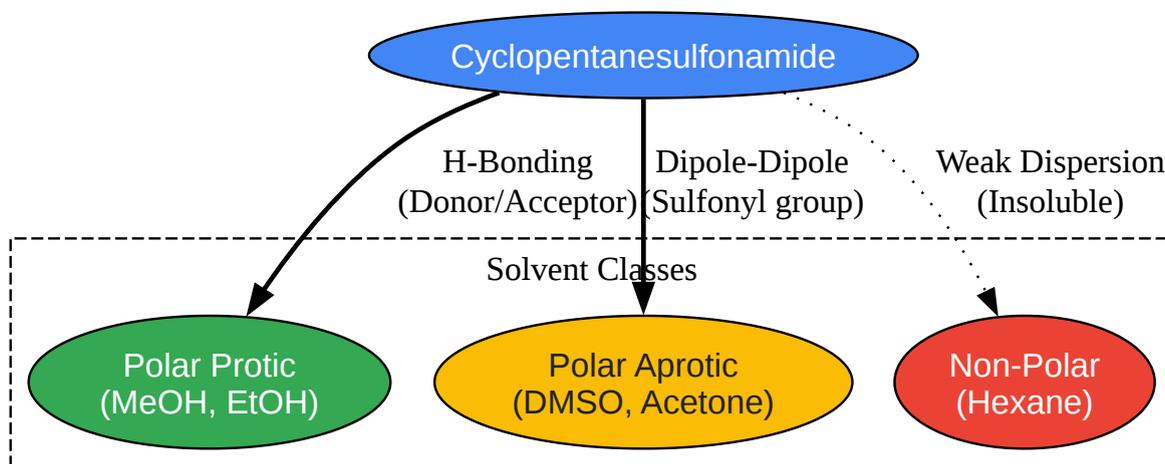
- Plot

vs.

.

- Perform a non-linear regression to solve for A, B, and C.
- Validation: Calculate the Relative Average Deviation (RAD). A robust model should yield $RAD < 2\%$.

Solute-Solvent Interaction Mechanism



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Figure 2: Mechanistic interactions driving solubility behavior.

Part 4: Implications for Drug Development[4] Crystallization & Purification

For purification processes, a cooling crystallization strategy is recommended using a binary solvent system.

- Solvent: Ethanol or Acetone (High solubility at high T).
- Anti-solvent: Water or Cyclohexane (Low solubility).
- Process: Dissolve **Cyclopentanesulfonamide** in hot ethanol, then slowly add water while cooling. The sharp difference in solubility indices will drive high-purity crystal formation.

Formulation

- Oral Delivery: The moderate LogP suggests reasonable membrane permeability, but dissolution rate may be rate-limiting. Co-solvency with PEG-400 or Propylene Glycol is recommended for liquid formulations.
- Stock Solutions: For biological assays, DMSO is the preferred vehicle, capable of achieving high molar concentrations (>100 mM) without precipitation.

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